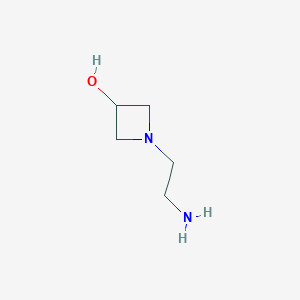

1-(2-Aminoethyl)azetidin-3-OL

概要

説明

1-(2-Aminoethyl)azetidin-3-OL is a synthetic compound that belongs to the class of amino alcohols. It has the molecular formula C5H12N2O and a molecular weight of 116.16 .

Synthesis Analysis

The synthesis of azetidines can be achieved through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another efficient way to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The InChI code for 1-(2-Aminoethyl)azetidin-3-OL is 1S/C5H12N2O/c6-3-2-5(8)4-7-1-5/h7-8H,1-3,6H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Azetidines are known for their reactivity and versatility in chemical reactions. They are excellent candidates for ring-opening and expansion reactions . They also have potential in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Physical And Chemical Properties Analysis

1-(2-Aminoethyl)azetidin-3-OL is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Synthetic Chemistry

Azetidines, including “1-(2-Aminoethyl)azetidin-3-OL”, are immensely reactive and have significant potential in synthetic chemistry . They are considered remarkable for their aptness as amino acid surrogates .

Peptidomimetic Chemistry

Azetidines are also known for their potential in peptidomimetic chemistry . They can mimic the structure of peptides, which can be useful in the development of new therapeutic agents .

Nucleic Acid Chemistry

In the field of nucleic acid chemistry, azetidines can play a crucial role . They can be used to modify the structure of nucleic acids, which can help in the study of DNA and RNA .

Catalytic Processes

Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They can act as catalysts to speed up these chemical reactions .

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions can lead to the formation of new compounds with potential applications in various fields .

Antiviral Drug Development

From molecular docking analysis, it has been found that “1-(2-Aminoethyl)azetidin-3-OL” is capable of interaction with the SARS-CoV-2 Mpro . This suggests its potential as a lead compound in the development of antiviral drugs .

Synthetic Transformations

The synthetic transformations of azetidines can lead towards the synthesis of functionally decorated heterocyclic compounds . These compounds can have various applications in medicinal chemistry .

Preparation of Functionally Enriched Heterocyclic Scaffolds

Azetidines can be utilized for the preparation of functionally enriched heterocyclic scaffolds having biological relevance . These scaffolds can be used in the design of synthetic conjugates of medicinally active compounds .

Safety and Hazards

The safety data sheet for 1-(2-Aminoethyl)azetidin-3-OL indicates that it is classified under GHS05, which denotes that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

While the future directions for this specific compound are not explicitly mentioned in the search results, azetidines in general are an important yet undeveloped research area. Their potential in medicinal chemistry and their ubiquity in natural products make them a promising field for future research .

作用機序

Target of Action

Azetidines, the class of compounds to which it belongs, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known to be excellent candidates for ring-opening and expansion reactions . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

特性

IUPAC Name |

1-(2-aminoethyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-1-2-7-3-5(8)4-7/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFAYJDENPSRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)azetidin-3-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3186545.png)

![5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride](/img/structure/B3186584.png)

![(3R)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B3186601.png)